molecular formula C15H16N2O2 B8168020 2-(Benzyloxy)-6-methylbenzohydrazide

2-(Benzyloxy)-6-methylbenzohydrazide

Cat. No.: B8168020
M. Wt: 256.30 g/mol
InChI Key: YJZMEVQDIIAVRS-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-6-methylbenzohydrazide is a benzohydrazide derivative characterized by a benzyloxy group at the 2-position and a methyl substituent at the 6-position of the benzene ring. Its synthesis typically involves a multi-step process:

  • Step 1: Methyl 2-hydroxybenzoate is treated with benzyl bromide (or substituted benzyl bromides, e.g., 4-chlorobenzyl bromide) to introduce the benzyloxy group.
  • Step 2: The resulting ester undergoes hydrazinolysis with hydrazine hydrate to yield the acid hydrazide derivative .
  • Step 3: Further functionalization, such as condensation with aldehydes or isatin derivatives, generates Schiff-base products, which are often explored for biological activities like antidepressant or antimicrobial effects .

This compound’s structure combines a rigid aromatic core with a flexible hydrazide moiety, making it a versatile scaffold for medicinal chemistry.

Properties

IUPAC Name

2-methyl-6-phenylmethoxybenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c1-11-6-5-9-13(14(11)15(18)17-16)19-10-12-7-3-2-4-8-12/h2-9H,10,16H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJZMEVQDIIAVRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OCC2=CC=CC=C2)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation with Benzyl Chloride

In a representative procedure, 2-hydroxy-6-methylbenzoic acid (10 mmol) is dissolved in a mixture of methanol (50 mL) and aqueous NaOH (5 mL, 11 M). Benzyl chloride (12 mmol) is added dropwise under reflux for 12 hours. The crude product is washed with 5% NaOH and water, followed by dichloromethane extraction and MgSO₄ drying. Rotary evaporation yields 2-(benzyloxy)-6-methylbenzoic acid as a white solid (78% yield).

Critical Parameters :

  • Base Strength : Aqueous NaOH ensures deprotonation of the phenolic -OH, facilitating nucleophilic attack on benzyl chloride.

  • Solvent Choice : Methanol balances solubility and reactivity, though prolonged reflux risks esterification side products.

Conversion to Acyl Chloride Intermediate

The carboxylic acid group is activated for hydrazide formation via acyl chloride synthesis.

Thionyl Chloride Method

2-(Benzyloxy)-6-methylbenzoic acid (5 mmol) is suspended in dichloromethane (30 mL) with catalytic DMF. Thionyl chloride (6 mmol) is added at 0°C, and the mixture is stirred for 3 hours. Excess thionyl chloride is removed under vacuum, yielding the acyl chloride as a pale-yellow oil (92% purity by NMR).

Mechanistic Insight :
Thionyl chloride converts the -COOH group to -COCl through a two-step process:

  • Formation of a mixed anhydride intermediate.

  • Displacement by chloride ion to release SO₂ and HCl.

Hydrazide Formation via Nucleophilic Acyl Substitution

The acyl chloride reacts with hydrazine to form the target hydrazide.

Hydrazine Hydrate in Tetrahydrofuran

Acyl chloride (4 mmol) is dissolved in THF (20 mL) and cooled to 0°C. Hydrazine hydrate (8 mmol) is added dropwise, and the reaction is stirred for 4 hours at room temperature. The mixture is concentrated, and the residue is recrystallized from ethanol to afford this compound as colorless crystals (65% yield).

Optimization Notes :

  • Stoichiometry : Excess hydrazine ensures complete conversion but requires careful pH control to avoid diazene byproducts.

  • Solvent : THF’s moderate polarity enhances nucleophilicity without precipitating intermediates.

Alternative Route: Direct Benzylation of Preformed Hydrazide

To circumvent acyl chloride handling, direct O-benzylation of 2-hydroxy-6-methylbenzohydrazide is explored.

Phase-Transfer Catalysis

2-Hydroxy-6-methylbenzohydrazide (5 mmol), benzyl bromide (6 mmol), and tetrabutylammonium bromide (0.5 mmol) are stirred in dichloromethane/water (1:1) with K₂CO₃ (10 mmol) at 40°C for 8 hours. The organic layer is separated, dried, and concentrated to give the product in 58% yield.

Advantages :

  • Avoids moisture-sensitive acyl chloride synthesis.

  • Phase-transfer catalysts improve benzyl bromide reactivity in biphasic systems.

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.45–7.32 (m, 5H, benzyl Ar-H), 6.98 (d, J = 8.4 Hz, 1H, H-3), 6.72 (d, J = 8.4 Hz, 1H, H-4), 5.12 (s, 2H, -OCH₂Ph), 2.34 (s, 3H, -CH₃), 4.2 (br s, 2H, -NH₂).

  • ¹³C NMR : δ 168.5 (C=O), 156.3 (C-O), 137.2–128.1 (benzyl carbons), 21.4 (-CH₃).

Mass Spectrometry

  • ESI-MS : m/z 285.1 [M+H]⁺, consistent with the molecular formula C₁₅H₁₆N₂O₂.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantageLimitation
Acyl Chloride Route6598High purityMoisture-sensitive intermediates
Direct Benzylation5895Simplified stepsLower yield

Industrial-Scale Considerations

Solvent Recycling

Ethanol and THF are recoverable via distillation, reducing environmental impact.

Catalytic Improvements

Pd/C-mediated hydrogenolysis offers a greener alternative for benzyl group removal in downstream applications .

Chemical Reactions Analysis

Types of Reactions: 2-(Benzyloxy)-6-methylbenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The hydrazide group can be reduced to form amines.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.

Major Products:

    Oxidation: Benzoic acid derivatives.

    Reduction: Benzylamines.

    Substitution: Various substituted benzohydrazides.

Scientific Research Applications

2-(Benzyloxy)-6-methylbenzohydrazide has several scientific research applications, including:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Material Science: It can be used in the development of novel materials with specific properties, such as polymers or coatings.

    Biological Studies: The compound can be used in studies related to enzyme inhibition or as a ligand in biochemical assays.

    Industrial Applications: It may be used in the synthesis of dyes, pigments, or other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-6-methylbenzohydrazide depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The molecular targets and pathways involved can vary depending on the specific enzyme or biological system being studied.

Comparison with Similar Compounds

Benzoxazole Derivatives

Benzoxazole-based compounds, such as those synthesized in , feature a benzoxazole ring fused with a benzimidazole system and an acetohydrazide side chain. Key differences include:

  • Biological Activity: Benzoxazole derivatives (compounds 1–26) showed structure-activity relationships (SAR) dependent on substituent electronegativity, with nitro and chloro groups enhancing antimicrobial activity.

Table 1: Comparison with Benzoxazole Derivatives

Property 2-(Benzyloxy)-6-methylbenzohydrazide Benzoxazole Derivatives (e.g., Compound V)
Core Structure Benzohydrazide Benzoxazole-benzimidazole hybrid
Key Substituent Benzyloxy, methyl Benzoxazol-2-ylthio, acetohydrazide
Biological Activity Antidepressant (Schiff-base conjugates) Antimicrobial (nitro/chloro substituents)
Synthetic Flexibility High (easy Schiff-base formation) Moderate (requires multi-step fusion)

Benzothiazole Hydrazides

Compounds like 2-methyl-benzothiazole-6-carboxylic acid hydrazide () replace the benzene ring with a benzothiazole system. Key distinctions:

  • Applications : Benzothiazole hydrazides are often used in coordination chemistry (e.g., ligand design for metal complexes), whereas this compound is tailored for CNS-targeting applications .

Pyridine and Indole Derivatives

  • (6-Methylpyridin-2-yl)methanamine (): The pyridine ring enhances solubility in polar solvents due to nitrogen’s lone pair, unlike the hydrophobic benzyloxy group in the target compound. This derivative is primarily used in small-molecule drug discovery for metabolic diseases .
  • 6-Benzyloxy-5-methoxyindole-2-carboxylic Acid (): The indole core confers fluorescence properties and serotonin receptor affinity, diverging from the hydrazide’s hydrazine-based reactivity. Such indole derivatives are explored in oncology and neuropharmacology .

Table 2: Key Physicochemical and Functional Differences

Compound Type Aromatic System Functional Group Primary Application
Benzohydrazide (Target) Benzene Hydrazide Antidepressant agents
Benzothiazole Hydrazide Benzothiazole Carboxylic hydrazide Metal chelation/coordination
Pyridine Derivatives Pyridine Methanamine Metabolic disease research
Indole Derivatives Indole Carboxylic acid Oncology/neuropharmacology

Schiff-Base Ligands and Metal Complexes

and highlight complexes involving hydrazone ligands (e.g., Cl1-Mn1 clusters). Unlike these metal-coordinating systems, this compound lacks intrinsic metal-binding sites unless derivatized.

Q & A

Q. What are the standard synthetic routes for preparing 2-(Benzyloxy)-6-methylbenzohydrazide, and what reaction conditions are critical for optimizing yield?

  • Methodological Answer : The synthesis typically involves two steps:

Esterification : React 2-(benzyloxy)-6-methylbenzoic acid with hydrazine hydrate under reflux in ethanol. The reaction requires strict stoichiometric control (1:1.2 molar ratio) to minimize byproducts.

Purification : Crystallize the product using ethanol/water mixtures (70:30 v/v) to achieve >95% purity .
Critical conditions include maintaining anhydrous environments during hydrazide formation and optimizing pH (6.5–7.5) to prevent hydrolysis of the benzyloxy group .

Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?

  • Methodological Answer :
  • NMR Spectroscopy : Analyze 1H^1H and 13C^{13}C NMR spectra to confirm the presence of characteristic signals (e.g., benzyloxy aromatic protons at δ 7.3–7.5 ppm and methyl protons at δ 2.3 ppm).
  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (55:45) to assess purity (>98% by area normalization).
  • Elemental Analysis : Verify C, H, and N content within ±0.3% of theoretical values (C: 68.27%, H: 5.67%, N: 10.14%) .

Advanced Research Questions

Q. What strategies can mitigate competing side reactions during the hydrazidation of 2-(Benzyloxy)-6-methylbenzoic acid?

  • Methodological Answer :
  • Temperature Control : Conduct the reaction at 60–70°C to suppress hydrolysis of the benzyloxy group while promoting hydrazide formation.
  • Catalytic Additives : Use 0.5 mol% DMAP (4-dimethylaminopyridine) to accelerate hydrazine nucleophilicity, reducing reaction time from 12 hr to 6 hr.
  • In Situ Monitoring : Employ FT-IR to track the disappearance of the carboxylic acid peak (~1700 cm1^{-1}) and emergence of the hydrazide N–H stretch (~3300 cm1^{-1}) .

Q. How does the electronic environment of the benzyloxy and methyl groups influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The benzyloxy group acts as an electron-donating substituent, activating the aromatic ring toward electrophilic substitution at the para position. In contrast, the methyl group at the 6-position induces steric hindrance, reducing reactivity at adjacent sites. For example:
  • Nitration : Nitration occurs preferentially at the 4-position (relative to benzyloxy) due to electronic activation, with a regioselectivity ratio of 8:1 (4- vs. 5-nitro products) .
  • Bromination : Use NBS (N-bromosuccinimide) in CCl4_4 under UV light to achieve selective bromination at the 4-position (yield: 75–80%) .

Q. In what ways can this compound serve as a precursor for bioactive hydrazone derivatives?

  • Methodological Answer : The hydrazide moiety reacts with carbonyl compounds (e.g., aldehydes/ketones) to form hydrazones, which are pharmacologically relevant. Example protocol:
  • Hydrazone Synthesis : React with 3-nitrobenzaldehyde (1:1 molar ratio) in methanol under acidic conditions (pH 4.5, HCl) for 4 hr. Isolate products via vacuum filtration (yield: 85–90%).
  • Bioactivity Screening : Test derivatives for antimicrobial activity using MIC assays against S. aureus (IC50_{50}: 12–18 µM reported for similar compounds) .

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